molecular formula C10H10FNO4 B8370520 n-Propyl 5-fluoro-2-nitrobenzoate

n-Propyl 5-fluoro-2-nitrobenzoate

Cat. No.: B8370520
M. Wt: 227.19 g/mol
InChI Key: RKXAKTGPZYUANY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

The incorporation of fluorine into aromatic compounds can have a profound impact on their biological and chemical properties. Fluorine is the most electronegative element, and its introduction into an organic molecule can alter its pKa, dipole moment, and metabolic stability. tandfonline.comacs.org This can lead to enhanced bioavailability and improved binding affinity to target proteins in medicinal chemistry. researchgate.netnih.govmdpi.com The substitution of a hydrogen atom with a fluorine atom, which is considered a bioisostere for hydrogen, can also increase membrane permeability and metabolic stability. mdpi.com These characteristics make fluorinated aromatic compounds highly valuable in drug discovery and development. tandfonline.comresearchgate.net

Overview of Benzoate (B1203000) Ester Synthesis Methodologies

Benzoate esters are commonly synthesized through the esterification of benzoic acid and an alcohol. researchgate.net The Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tcu.eduresearchgate.net The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed. mdpi.com

Alternative methods include transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. researchgate.netacs.org Solid acid catalysts are also being developed as a more environmentally friendly and recoverable alternative to traditional liquid acid catalysts like sulfuric acid. mdpi.com

Structural Context of n-Propyl 5-fluoro-2-nitrobenzoate (B8730344) within Nitrobenzoate Derivatives

n-Propyl 5-fluoro-2-nitrobenzoate belongs to the larger family of nitrobenzoate derivatives. The core structure is a benzene (B151609) ring substituted with a nitro group (NO2) and a carboxylate group. The positions of these substituents on the ring significantly influence the compound's properties. The nitro group is a strong electron-withdrawing group, which affects the reactivity of the aromatic ring and the acidity of the corresponding benzoic acid. researchgate.net

In the case of this compound, the molecule has a fluorine atom at the 5-position and a nitro group at the 2-position of the benzoate ring. The n-propyl group is attached to the carboxylate oxygen. This specific arrangement of substituents dictates its chemical behavior and potential applications in organic synthesis. For instance, the fluorine atom at the 5-position can influence the electronic environment of the aromatic ring and may serve as a site for further chemical modification through nucleophilic aromatic substitution reactions. sigmaaldrich.com

Compound Data Tables

The following tables provide a summary of the key chemical compounds discussed in this article.

Table 1: Reactants and Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-Fluoro-2-nitrobenzoic acidC₇H₄FNO₄185.11White to almost white crystalline powder. chemimpex.com Melting point: 131-134 °C. sigmaaldrich.com A versatile building block in organic synthesis. chemimpex.com
n-PropanolC₃H₈O60.1Clear, colorless liquid with a mild, alcohol-like odor. atamanchemicals.comnih.govsolventis.net Miscible with water and many organic solvents. atamanchemicals.comsolventis.net
3-Fluorobenzoic acidC₇H₅FO₂140.11A precursor in the synthesis of 5-fluoro-2-nitrobenzoic acid through nitration. chemicalbook.comgoogle.com

Table 2: Subject Compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compoundC₁₀H₁₀FNO₄227.19Propyl 5-fluoro-2-nitrobenzoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

propyl 5-fluoro-2-nitrobenzoate

InChI

InChI=1S/C10H10FNO4/c1-2-5-16-10(13)8-6-7(11)3-4-9(8)12(14)15/h3-4,6H,2,5H2,1H3

InChI Key

RKXAKTGPZYUANY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodologies for N Propyl 5 Fluoro 2 Nitrobenzoate

Esterification Approaches for Nitrobenzoic Acids

The conversion of 5-fluoro-2-nitrobenzoic acid to its n-propyl ester is a critical step in the synthesis of n-propyl 5-fluoro-2-nitrobenzoate (B8730344). This transformation is typically achieved through various esterification methods.

Direct Esterification with n-Propanol

Direct esterification involves the reaction of 5-fluoro-2-nitrobenzoic acid with n-propanol. This common laboratory and industrial method can be facilitated by catalysts and specific reaction conditions to enhance yield and purity.

The reaction between a carboxylic acid and an alcohol to form an ester is a reversible process known as Fischer esterification. youtube.com To drive the equilibrium towards the product, a strong acid catalyst is typically employed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are common choices for this purpose. google.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol, in this case, n-propanol.

Recent advancements in catalysis have introduced the use of metal-based catalysts for esterification reactions. Heterogeneous catalysts, such as metal-organic frameworks (MOFs), have been shown to be effective in the esterification of fluorinated aromatic carboxylic acids. rsc.org For instance, the MOF designated UiO-66-NH2 has demonstrated good catalytic performance in the methyl esterification of various fluorobenzoic acid isomers, suggesting its potential applicability for esterification with other alcohols like n-propanol. rsc.org Such catalysts offer the advantages of easier separation from the reaction mixture and potential for recycling. Transition metal catalysis is also a broad field that includes the activation of C-F bonds, which can be relevant in reactions involving fluorinated aromatic compounds. escholarship.org

A key to achieving high yields in esterification is the removal of water, a byproduct of the reaction. youtube.com According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products. A common technique to achieve this is azeotropic distillation. google.com An entraining liquid, which forms a low-boiling azeotrope with water, is added to the reaction mixture. As the mixture is heated, the azeotrope distills off, effectively removing water and driving the reaction to completion. google.com

Esterification via Acyl Halides or Anhydrides with n-Propanol

An alternative to direct esterification involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acyl halide or an anhydride. These intermediates then readily react with n-propanol to form the desired ester. For example, 5-fluoro-2-nitrobenzoic acid can be treated with a reagent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 5-fluoro-2-nitrobenzoyl chloride. google.com This acyl chloride is highly reactive and will subsequently react with n-propanol in the presence of a base to yield n-propyl 5-fluoro-2-nitrobenzoate. This method is often faster and less reversible than direct acid-catalyzed esterification. ncert.nic.in

Precursor Synthesis Strategies Focusing on the Aromatic Core

This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, such as in an ice bath. chemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The fluorine atom and the carboxylic acid group on the starting material direct the incoming nitro group primarily to the position ortho to the carboxylic acid and meta to the fluorine, resulting in the desired 5-fluoro-2-nitrobenzoic acid. This process can achieve high yields, with reports of up to 97%. chemicalbook.com

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
3-Fluorobenzoic AcidFuming Nitric Acid, Sulfuric Acid097 chemicalbook.com
3-Fluorobenzoic Acid100% Nitric Acid, 100% Sulfuric Acid-10 to +35>85 google.com

The purification of the resulting 5-fluoro-2-nitrobenzoic acid is typically achieved by pouring the reaction mixture onto ice, which causes the product to precipitate. The solid can then be collected by filtration and washed with water. chemicalbook.comgoogle.com

Synthesis of 5-Fluoro-2-nitrobenzoic Acid

The principal intermediate, 5-fluoro-2-nitrobenzoic acid, can be synthesized through two main strategies: the direct nitration of a fluorinated precursor or the oxidation of a corresponding aldehyde.

Regioselective Nitration of 3-Fluorobenzoic Acid

The most common and direct method for synthesizing 5-fluoro-2-nitrobenzoic acid is the electrophilic nitration of 3-fluorobenzoic acid. This reaction leverages the directing effects of the fluorine and carboxylic acid groups on the aromatic ring. The carboxylic acid group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The regioselectivity is controlled by the careful selection of nitrating agents and reaction conditions, leading predominantly to the desired 5-fluoro-2-nitro isomer.

The reaction is typically carried out using a mixture of a strong acid, such as concentrated or fuming sulfuric acid, and a nitrating source like fuming nitric acid or potassium nitrate (B79036). chemicalbook.comprepchem.com The temperature is a critical parameter, with lower temperatures (e.g., 0°C to 5°C) favoring higher selectivity and minimizing the formation of undesired isomers, such as 3-fluoro-2-nitrobenzoic acid, albeit at the cost of longer reaction times. google.com Conversely, higher temperatures can increase the reaction rate but may lead to a higher percentage of isomeric impurities. google.com Yields for this transformation are generally high, often exceeding 90%. chemicalbook.com

Table 1: Comparative Analysis of Nitration Conditions for 3-Fluorobenzoic Acid

Nitrating AgentAcid CatalystTemperature (°C)Reaction TimeYield (%)Reference
Fuming Nitric AcidConcentrated H₂SO₄06 hours97 chemicalbook.com
Potassium NitrateConcentrated H₂SO₄530 min (addition)96 prepchem.com
100% Nitric Acid100% H₂SO₄-10 to +35Not Specified86.3 google.com
Oxidation Pathways for Fluoro-Nitrobenzaldehyde Precursors

An alternative pathway to 5-fluoro-2-nitrobenzoic acid involves the oxidation of a suitable aldehyde precursor, namely 5-fluoro-2-nitrobenzaldehyde. sigmaaldrich.com This method separates the nitration and oxidation steps. Strong oxidizing agents can convert the aldehyde group to a carboxylic acid without affecting the other functional groups on the aromatic ring. ncert.nic.in

This approach may begin with the nitration of 3-fluorobenzaldehyde (B1666160) to produce 5-fluoro-2-nitrobenzaldehyde, which is then oxidized. Common oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents if sensitive functional groups are present. ncert.nic.in This route provides an alternative for optimizing the synthesis of the target acid, particularly if the direct nitration of 3-fluorobenzoic acid presents selectivity challenges under specific laboratory conditions.

Introduction of Fluorine into Nitrobenzoic Acid Derivatives

Instead of starting with a fluorinated precursor, alternative synthetic strategies involve introducing the fluorine atom at a later stage onto a pre-existing nitrobenzoic acid framework. These methods are categorized by the nature of the fluorine source: nucleophilic, electrophilic, or radical.

Nucleophilic Fluorination Reactions

Nucleophilic aromatic substitution (SNAr) can be employed to introduce a fluorine atom. This typically requires a leaving group (such as a nitro or halo group) at the position of substitution and strong activation from electron-withdrawing groups (like the nitro group already present) on the ring. For instance, a precursor like 2-hydroxy-5-nitrobenzoic acid could potentially be converted to its corresponding fluoro derivative, although this specific transformation is not widely cited.

A more advanced and effective method involves the nucleophilic fluorination of hypervalent iodine compounds. For example, 1-arylbenziodoxolones, derived from nitro-substituted benzoic acids, can react with fluoride (B91410) salts (e.g., CsF) in polar aprotic solvents to yield fluorobenzoic acids. This approach has been successfully applied to prepare 2-fluoro-5-nitrobenzoic acid.

Electrophilic Fluorination Reactions

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. wikipedia.org This approach is a powerful tool for C-H fluorination. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, stable, and safe sources for electrophilic fluorine. wikipedia.org

Prominent N-F reagents include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgresearchgate.net These reagents can fluorinate activated aromatic rings. For a nitrobenzoic acid derivative, the strong deactivating effect of the nitro and carboxyl groups makes direct electrophilic C-H fluorination challenging. However, the methodology is highly relevant for creating fluorinated aromatics from more electron-rich precursors. researchgate.net The reaction mechanism is complex and may proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

Radical Fluorination Approaches

Radical fluorination offers a complementary strategy that involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This method is particularly advantageous for the direct fluorination of remote C-H bonds. wikipedia.orgnih.gov Historically, the use of highly reactive sources like elemental fluorine (F₂) or xenon difluoride (XeF₂) limited its application. wikipedia.org

The field has been revitalized by the discovery that electrophilic N-F reagents, such as Selectfluor®, can also serve as fluorine atom sources for radical intermediates. wikipedia.orgresearchgate.net Various methods can generate the necessary carbon-centered radical, including decarboxylation, additions to alkenes, or direct C-H bond activation. wikipedia.org While direct radical C-H fluorination of nitroaromatics is an area of ongoing research, it represents a modern frontier in organofluorine synthesis. uga.edu

Final Esterification Step

Once the key intermediate, 5-fluoro-2-nitrobenzoic acid, is obtained, the final step is an esterification reaction with n-propanol to yield This compound . This transformation is typically achieved through a Fischer-Speier esterification. The reaction involves heating the carboxylic acid and n-propanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. truman.educhegg.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is often used as the solvent, and water is removed as it is formed. truman.educhegg.com Microwave-assisted methods have also been shown to accelerate this type of esterification. usm.my

Introduction of Nitro Groups on Fluoro-Substituted Benzoic Acid Derivatives

The synthesis of this compound commences with the nitration of a fluoro-substituted benzoic acid derivative. The key precursor for this process is 5-fluoro-2-nitrobenzoic acid, which is synthesized from 3-fluorobenzoic acid. chemicalbook.com The introduction of the nitro group onto the 3-fluorobenzoic acid ring is an example of electrophilic aromatic substitution.

In this reaction, a nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, is used. chemicalbook.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com The aromatic ring of 3-fluorobenzoic acid then acts as a nucleophile, attacking the nitronium ion. youtube.com

A common laboratory-scale synthesis involves adding fuming nitric acid to concentrated sulfuric acid at a controlled temperature, often in an ice bath to manage the exothermic nature of the reaction. chemicalbook.com 3-Fluorobenzoic acid is then added portion-wise to this mixture. The reaction is typically allowed to proceed for several hours to ensure complete conversion. chemicalbook.com One documented procedure reports a high yield of 97% for 5-fluoro-2-nitrobenzoic acid after pouring the reaction mixture onto ice, followed by filtration and drying of the resulting precipitate. chemicalbook.com

The temperature of the nitration reaction can influence the formation of isomeric byproducts. For instance, in the preparation of 5-fluoro-2-nitrobenzoic acid, lower temperatures (e.g., -10 to +5°C) can lead to a lower percentage of the undesired 3-fluoro-2-nitro-benzoic acid isomer (1.0 to 1.5 wt.%) compared to higher temperatures (e.g., +10 to +35°C), which may produce 1.5 to 2.0 wt.% of this isomer. google.com However, lower temperatures necessitate longer reaction times. google.com

The general characteristics of the starting material and the intermediate product are summarized in the table below.

Property3-Fluorobenzoic Acid5-Fluoro-2-nitrobenzoic acid
Chemical Formula C₇H₅FO₂ wikipedia.orgC₇H₄FNO₄ chemicalbook.com
Molar Mass 140.113 g·mol⁻¹ wikipedia.org185.11 g/mol chemicalbook.com
Appearance White powder wikipedia.orgWhite solid chemicalbook.com
Melting Point 123 °C wikipedia.org118-120 °C chemicalbook.com

Multistep Synthetic Route Design and Optimization

Strategic Considerations for Sequential Functionalization of the Aromatic Ring

The regiochemical outcome of the nitration of 3-fluorobenzoic acid is governed by the directing effects of the existing substituents: the fluorine atom and the carboxylic acid group. The carboxylic acid group is an electron-withdrawing group and acts as a meta-director, deactivating the aromatic ring towards electrophilic attack. youtube.com Conversely, the fluorine atom is also deactivating but is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance.

In the case of 3-fluorobenzoic acid, the positions ortho and para to the fluorine are positions 2, 4, and 6. The positions meta to the carboxylic acid are positions 5 and 1 (the position of the carboxyl group). The observed major product, 5-fluoro-2-nitrobenzoic acid, indicates that nitration occurs at the 2-position (ortho to the fluorine) and the 5-position. The formation of 5-fluoro-2-nitrobenzoic acid shows the nitro group being directed to the position that is ortho to the activating fluorine atom and meta to the deactivating carboxylic acid group. This highlights a synergistic directing effect that leads to the desired isomer.

The final step in the synthesis is the esterification of 5-fluoro-2-nitrobenzoic acid with n-propanol. This reaction, typically catalyzed by an acid, involves the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl carbon. youtube.com This process converts the carboxylic acid to its corresponding n-propyl ester, yielding the target molecule, this compound.

Scalability and Efficiency Enhancements in Analogous Syntheses

For the synthesis to be viable on a larger scale, considerations for scalability and efficiency are paramount. A patented process for the preparation of 5-fluoro-2-nitrobenzoic acid demonstrates scalability by producing 957.8 grams of the product with a yield of 86.3% of the theoretical maximum. google.com This process utilizes a specific ratio of water to 3-fluorobenzoic acid (7.5 to 15 parts by weight of water to 1 part by weight of acid) for the isolation and purification of the product. google.com

In an analogous synthesis of methyl 5-fluoro-2-nitrobenzoate, the precursor, methyl m-fluorobenzoate, is nitrated using a solution of potassium nitrate in concentrated sulfuric acid. prepchem.com This method resulted in a high yield of 96% for the methylated product. prepchem.com Such high yields are indicative of an efficient process that could potentially be optimized for large-scale production.

Isolation and Purification Techniques for Esterification Products and Intermediates

The isolation and purification of the intermediate, 5-fluoro-2-nitrobenzoic acid, and the final ester product are critical for obtaining a compound of high purity. A common method for isolating the intermediate involves quenching the reaction mixture by pouring it onto cracked ice. chemicalbook.comprepchem.com This causes the product to precipitate out of the aqueous solution, after which it can be collected by filtration and washed with water to remove any remaining acid and water-soluble impurities. chemicalbook.comgoogle.com

For the purification of related esterification products, such as methyl 5-fluoro-2-nitrobenzoate, liquid-liquid extraction is a commonly employed technique. prepchem.com In one procedure, the product was extracted into benzene (B151609), and the combined organic extracts were dried using anhydrous magnesium sulfate (B86663) before the solvent was removed under reduced pressure. prepchem.com

Chemical Reactivity and Transformation Studies of N Propyl 5 Fluoro 2 Nitrobenzoate

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be readily transformed into other functional groups, making it a key site for molecular modification.

Reduction Reactions to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to anilines which are precursors to a vast array of chemical products. nih.gov This conversion can be achieved using various reducing agents and conditions. wikipedia.org

Common methods for the reduction of aromatic nitro compounds to amines include: wikipedia.org

Catalytic hydrogenation using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.org

The use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org

Other reagents like sodium hydrosulfite or sodium sulfide. wikipedia.org

A metal-free approach for the reduction of nitroaromatics involves the use of tetrahydroxydiboron (B82485) in water, which offers good functional group tolerance. organic-chemistry.org Another metal-free method employs triphenylphosphine (B44618) and visible light irradiation for the reductive amination of nitroarenes with boronic acids. organic-chemistry.org

Catalyst/ReagentConditionsProduct
IronAcetic acid, refluxn-Propyl 2-amino-5-fluorobenzoate
Raney NickelH2 gasn-Propyl 2-amino-5-fluorobenzoate
Palladium-on-Carbon (Pd/C)H2 gas or transfer hydrogenationn-Propyl 2-amino-5-fluorobenzoate
Tin(II) chlorideAcidic mediumn-Propyl 2-amino-5-fluorobenzoate
TetrahydroxydiboronWatern-Propyl 2-amino-5-fluorobenzoate

Reductive C-N Coupling Reactions of Nitroaromatics

Reductive C-N cross-coupling reactions provide a direct method for the formation of C-N bonds from nitroaromatic compounds. These reactions are valuable for the synthesis of arylamines and their derivatives. A main group-catalyzed method has been developed for the intermolecular C-N coupling of nitroarenes with boronic acids. mit.edumit.edu This process utilizes a phosphacyclic catalyst and a hydrosilane reductant to achieve the coupling. mit.edu The reaction is notable for its stereospecificity when using alkylboronic acids. mit.edu

This methodology is complementary to existing transition metal-catalyzed C-N coupling reactions and has been successfully applied to the synthesis of both Csp2–N and Csp3–N bonds. mit.edumit.edu The reaction tolerates a variety of functional groups, making it a versatile tool for the synthesis of complex molecules. organic-chemistry.org

Participation in Heterocyclic Ring Formation

The nitro group, often after reduction to an amine, can participate in cyclization reactions to form heterocyclic structures. For instance, the reduction of 2-nitrochalcones can lead to the formation of 2-arylquinolines. researchgate.net Depending on the reaction conditions and the substituents on the aromatic ring, various heterocyclic products can be obtained. researchgate.net

In one example, the intramolecular reductive coupling of a 2-nitrochalcone (B191979) derivative using hydrazine (B178648) hydrate (B1144303) and a palladium-on-carbon catalyst resulted in the formation of a substituted quinoline. researchgate.net This demonstrates the utility of the nitro group as a precursor for constructing complex heterocyclic systems.

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring of n-propyl 5-fluoro-2-nitrobenzoate (B8730344) is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine

The fluorine atom in 5-fluoro-2-nitro-substituted benzenes is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effect of the nitro group, particularly from the ortho position, facilitates the attack of nucleophiles on the carbon atom bearing the fluorine. nih.gov

A range of nucleophiles, including those based on oxygen, sulfur, and nitrogen, can displace the fluorine atom. beilstein-journals.org For example, reactions with alcohols, thiols, and amines can lead to the formation of the corresponding ethers, thioethers, and substituted anilines. beilstein-journals.org The reaction conditions for these substitutions can vary, but they often proceed under mild conditions due to the high activation of the aromatic ring. nih.gov

NucleophileProduct
Alkoxides (e.g., sodium methoxide)n-Propyl 5-methoxy-2-nitrobenzoate
Thiolates (e.g., sodium thiophenoxide)n-Propyl 5-(phenylthio)-2-nitrobenzoate
Amines (e.g., ammonia, primary/secondary amines)n-Propyl 5-amino-2-nitrobenzoate or substituted analogs

Regioselectivity in Substitution Reactions

In nucleophilic aromatic substitution reactions of compounds like n-propyl 5-fluoro-2-nitrobenzoate, the regioselectivity is dictated by the electronic effects of the substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, stabilizes the negative charge that develops in the intermediate Meisenheimer complex. nih.gov This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack.

In the case of this compound, the nitro group is ortho to the ester group and meta to the fluorine atom. However, the nitro group is also para to the position of the fluorine atom. This para relationship strongly activates the fluorine atom for nucleophilic displacement. Therefore, nucleophilic attack will preferentially occur at the carbon atom bonded to the fluorine, leading to the substitution of the fluoro group.

Reactivity of the Ester Group

The ester group is a primary site for nucleophilic acyl substitution, enabling transformations such as hydrolysis, transesterification, and reduction.

Hydrolysis Reactions

The hydrolysis of this compound involves the cleavage of the ester bond to yield 5-fluoro-2-nitrobenzoic acid and n-propanol. This reaction can be catalyzed by either acid or base.

Under basic conditions, saponification occurs through the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This process is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This reaction is reversible and is typically driven to completion by using a large excess of water. The conditions for hydrolysis can be inferred from procedures used for related compounds, such as the hydrolysis of nitrated benzonitriles or other esters to their corresponding carboxylic acids. google.com

Table 1: Typical Conditions for Ester Hydrolysis

Catalyst Type Reagents General Conditions Products
Base-Catalyzed (Saponification) NaOH or KOH in H₂O/alcohol mixture Heating under reflux 5-fluoro-2-nitrobenzoate salt, n-Propanol

| Acid-Catalyzed | H₂SO₄ or HCl in excess H₂O | Heating under reflux | 5-fluoro-2-nitrobenzoic acid, n-Propanol |

Transesterification Processes

Transesterification is the process of exchanging the n-propyl group of the ester with a different alkyl group from another alcohol. This equilibrium reaction is typically catalyzed by either a strong acid (like sulfuric acid) or a base. To drive the reaction toward the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (n-propanol) is removed from the reaction mixture as it forms.

For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 5-fluoro-2-nitrobenzoate and n-propanol. The efficiency of the transformation depends on the relative stability of the starting and product esters and the reaction conditions employed.

Reductions to Alcohol Functionality

The ester functional group can be reduced to a primary alcohol, in this case, (5-fluoro-2-nitrophenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the n-propoxy group and a second hydride addition to the intermediate aldehyde. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent; it will also reduce the nitro group on the aromatic ring to an amino group. This concurrent reactivity is a key consideration in synthetic planning. ncert.nic.in

Combined Reactivity of Functional Groups

The presence of multiple functional groups on the this compound scaffold allows for complex and selective transformations, making it a valuable intermediate in the synthesis of more elaborate molecules.

Chemoselective Transformations of Polyfunctionalized Nitrobenzoates

Chemoselectivity is a critical challenge when working with polyfunctionalized molecules. The primary goal is to modify one functional group while leaving others intact. In the context of this compound, a common and highly useful transformation is the selective reduction of the nitro group to an amine (aniline derivative).

This selective reduction can be achieved using various reagents that are specific for nitro groups in the presence of esters. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl). These methods typically preserve the ester functionality, yielding n-propyl 2-amino-5-fluorobenzoate. This amino-ester is a versatile building block for further derivatization. The reactivity of related structures, like 4-chloro-2-fluoro-5-nitrobenzoic acid, where the nitro group is selectively reduced, provides a strong precedent for this transformation. acs.orgacs.org

Table 2: Reagents for Chemoselective Nitro Group Reduction

Reagent/System Typical Conditions Product Selectivity
H₂, Pd/C Methanol or Ethanol (B145695) solvent, room temperature, atmospheric or elevated pressure n-Propyl 2-amino-5-fluorobenzoate High selectivity for nitro group over ester
Fe / NH₄Cl Ethanol/water mixture, reflux n-Propyl 2-amino-5-fluorobenzoate Good selectivity, often used in industrial settings

| SnCl₂·2H₂O | Ethyl acetate (B1210297) or ethanol solvent, reflux | n-Propyl 2-amino-5-fluorobenzoate | Effective for nitro reduction in the presence of other reducible groups |

Derivatization Strategies for Advanced Organic Scaffolds

Halogenated nitroaromatic compounds are recognized as valuable starting materials for constructing diverse and complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. acs.orgacs.org The this compound molecule contains the key elements for such synthetic strategies.

Following the chemoselective reduction of the nitro group to an amine, the resulting n-propyl 2-amino-5-fluorobenzoate becomes a platform for a multitude of cyclization reactions. The amino group and the ortho-ester group can be utilized to build fused ring systems. Furthermore, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, especially after the nitro group is reduced to the strongly activating amino group.

For example, the amino ester can react with various electrophiles to form complex heterocyclic structures:

Benzimidazoles: Reaction of the corresponding diamine (formed after hydrolysis of the ester and reduction of the nitro group) with aldehydes or carboxylic acids. acs.org

Quinoxalinones: Cyclization reactions involving the amino ester and α-keto acids or related synthons. acs.orgacs.org

Benzodiazepinediones: Multi-step sequences involving acylation of the amino group followed by intramolecular cyclization. acs.org

These derivatization strategies highlight the utility of the 5-fluoro-2-nitrobenzoate core in "heterocyclic oriented synthesis," where a single, multifunctionalized starting material can give rise to a library of diverse and structurally complex molecules. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms for compounds similar to n-Propyl 5-fluoro-2-nitrobenzoate (B8730344).

DFT calculations are instrumental in analyzing the electronic landscape of a molecule. For a compound like n-Propyl 5-fluoro-2-nitrobenzoate, the presence of strong electron-withdrawing groups—the nitro group (-NO₂) and the fluorine atom (-F)—significantly influences its electronic properties.

Molecular Orbitals: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. In nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, making this region susceptible to nucleophilic attack or reduction. The addition of a fluorine atom further lowers the LUMO energy, enhancing this effect.

Electron Density and Charge Distribution: Calculations such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis reveal the partial charges on each atom. semanticscholar.org For nitroaromatic esters, the carbonyl carbon of the ester group is predicted to be significantly electron-poor, making it an electrophilic center. semanticscholar.org The strong electron-withdrawing nature of the nitro and fluoro substituents further depletes the electron density on the aromatic ring. nih.govresearchgate.net

Aromaticity: The influence of substituents on the π-electron delocalization of the benzene (B151609) ring can be quantified using descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on substituted nitroaromatics show that electron-withdrawing groups can slightly decrease the aromaticity of the ring they are attached to. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Nitrobenzoate Model Note: These are illustrative values for a model system and not specific to this compound.

Property Calculated Value Significance
HOMO Energy -7.5 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -2.1 eV Relates to the electron-accepting ability; a low value suggests high electrophilicity.
HOMO-LUMO Gap 5.4 eV Correlates with chemical reactivity and stability.
Mulliken Charge on Carbonyl Carbon +0.65 e Highlights the electrophilic nature of the ester group's reaction center. semanticscholar.org
HOMA Index for Aromatic Ring 0.975 Quantifies the degree of aromaticity (1 for ideal benzene).

DFT is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.govresearchgate.netrsc.org This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them.

For a nitroaromatic ester, several reaction types can be computationally explored:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to attack by nucleophiles. DFT calculations can model the reaction pathway, including the formation of the Meisenheimer complex intermediate and determine the activation barriers for the substitution of the fluorine atom or other groups.

Ester Hydrolysis: The mechanism of ester hydrolysis, whether acid- or base-catalyzed, can be detailed. Calculations would focus on the transition state energies for the nucleophilic attack on the carbonyl carbon, predicting the reaction rates under different conditions.

Reduction of the Nitro Group: The stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group is a fundamental reaction of nitroaromatics. nih.gov DFT can be used to calculate the thermodynamics and kinetics of each reduction step, providing insight into the most likely pathway and intermediates. nih.gov

Thermal Decomposition: The unimolecular decomposition of nitro compounds can proceed through various channels, such as C-NO₂ bond homolysis or nitro-nitrite rearrangement. researchgate.net DFT calculations help predict the lowest-energy pathway by comparing the activation energies for each potential decomposition route. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Potential Reactions Note: These values are hypothetical examples to illustrate DFT applications.

Reaction Pathway Reactants Transition State Energy (kcal/mol) Significance
Ester Hydrolysis (Base-catalyzed) Ester + OH⁻ 15.2 Predicts the kinetic feasibility of hydrolysis.
SNAr at C-F position Ester + CH₃O⁻ 18.5 Allows comparison of reactivity at different sites.
Nitro Group Reduction (First e⁻ transfer) Ester + e⁻ 9.8 Elucidates the initial steps of electrochemical or chemical reduction.
C-NO₂ Bond Homolysis Ester → Ar• + •NO₂ 55.0 Assesses the thermal stability of the molecule.

DFT is also employed to study non-covalent interactions, which are critical for understanding how a molecule like this compound interacts with its environment, such as solvents or catalysts. DFT can accurately model hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the context of catalysis, DFT can be used to simulate the binding of the substrate to a catalyst's active site. By calculating the binding energy and analyzing the geometry of the catalyst-substrate complex, researchers can understand the factors driving catalytic activity and selectivity. nih.gov This approach is crucial for designing new catalysts for specific transformations, such as the selective reduction of the nitro group or the hydrolysis of the ester. semanticscholar.orgnih.gov

Table 3: Typical Intermolecular Interaction Energies Calculated via DFT Note: These are representative values for interactions involving nitroaromatic systems.

Interaction Type Interacting Molecules Calculated Binding Energy (kcal/mol) Relevance
Hydrogen Bonding Ester (C=O group) + Water -5.5 Understanding solvation effects.
π-π Stacking Two Aromatic Rings -2.8 Modeling aggregation and interaction with graphitic surfaces.
Catalyst-Substrate Binding Ester + Lewis Acid Catalyst -12.0 Predicting the stability of the activated complex in a catalytic reaction.

Molecular Dynamics (MD) Simulations in Related Systems

While DFT provides a static, time-independent picture of molecular systems, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For systems related to this compound, such as aromatic esters, MD simulations provide key insights:

Conformational Dynamics: MD can explore the different conformations of the propyl chain and the orientation of the ester and nitro groups relative to the aromatic ring. This is particularly useful for understanding the flexibility of the molecule. aip.org

Bulk and Solution Properties: By simulating a large number of molecules, MD can predict bulk properties like density and viscosity. It can also model how the molecule behaves in a solvent, providing information on solvation shells and diffusion rates.

Interactions with Surfaces and Interfaces: MD simulations are well-suited to study the adsorption and orientation of aromatic esters on surfaces, such as clays or metals, which is relevant for applications in materials science and environmental chemistry. acs.org For example, simulations of phthalate esters on clay surfaces have shown how they orient themselves to interact with the substrate. acs.org

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, encompassing both DFT and other ab initio methods, are essential for the detailed elucidation of reaction mechanisms. nih.govrsc.org These methods provide a first-principles approach to understanding chemical reactivity without the need for empirical parameters. frontiersin.org

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. researchgate.netfrontiersin.org This allows chemists to:

Validate or refute a proposed reaction mechanism.

Explain observed product distributions and stereoselectivities.

Predict the effect of changing substituents or reaction conditions on the reaction outcome.

For a multifunctional compound like this compound, quantum chemical calculations can unravel the competition between different reactive sites, such as the aromatic ring, the ester group, and the nitro group, providing a comprehensive picture of its chemical reactivity. researchgate.net

Advanced Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For n-Propyl 5-fluoro-2-nitrobenzoate (B8730344), both ¹H and ¹³C NMR are crucial for confirming its identity and structure.

¹H NMR Spectroscopy: The proton NMR spectrum of n-Propyl 5-fluoro-2-nitrobenzoate is predicted to exhibit distinct signals corresponding to the aromatic and the n-propyl chain protons. The aromatic region would likely show complex multiplets due to the coupling between the fluorine atom and the adjacent protons. Based on data from similar compounds like methyl 3-fluorobenzoate, the aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. rsc.org The protons of the n-propyl group would appear more upfield. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) are expected to be a triplet at approximately δ 4.2-4.4 ppm. The subsequent methylene protons (-CH₂-) would likely be a multiplet around δ 1.7-1.9 ppm, and the terminal methyl protons (-CH₃) would be a triplet at approximately δ 0.9-1.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 164-166 ppm. rsc.org The aromatic carbons would appear between δ 115 and 150 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The carbons of the n-propyl chain would be found in the upfield region, with the -OCH₂- carbon at approximately δ 66-68 ppm, the -CH₂- carbon around δ 21-23 ppm, and the terminal -CH₃ carbon at about δ 10-12 ppm.

Reaction Monitoring: NMR spectroscopy is an invaluable tool for monitoring the progress of the esterification reaction between 5-fluoro-2-nitrobenzoic acid and n-propanol to form this compound. rsc.org By taking aliquots from the reaction mixture at different time intervals and recording their ¹H NMR spectra, one can observe the gradual disappearance of the signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of the signals corresponding to the product. For instance, the characteristic broad singlet of the carboxylic acid proton in 5-fluoro-2-nitrobenzoic acid (typically above δ 10 ppm) would diminish, while the triplet corresponding to the -OCH₂- group of the n-propyl ester would emerge and grow. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic 7.0 - 8.5 m
-OCH₂- 4.2 - 4.4 t
-CH₂- 1.7 - 1.9 m
-CH₃ 0.9 - 1.1 t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Carbon Predicted Chemical Shift (ppm)
C=O 164 - 166
Aromatic C-F 160 - 165 (with large JC-F)
Aromatic C-NO₂ 148 - 152
Other Aromatic C 115 - 135
-OCH₂- 66 - 68
-CH₂- 21 - 23
-CH₃ 10 - 12

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₀FNO₄), the calculated molecular weight is approximately 227.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 227.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for esters is the loss of the alkoxy group, which for this compound would be the loss of the n-propoxy radical (-OCH₂CH₂CH₃), resulting in a prominent peak corresponding to the 5-fluoro-2-nitrobenzoyl cation at m/z = 168. Another likely fragmentation is the loss of the entire n-propyl group (-CH₂CH₂CH₃) leading to a fragment at m/z = 184, corresponding to the protonated 5-fluoro-2-nitrobenzoic acid. Further fragmentation of the aromatic ring could involve the loss of the nitro group (-NO₂) to give a fragment at m/z = 122, or the loss of carbon monoxide (-CO) from the benzoyl cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Purity Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would likely appear as two distinct bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching of the ester would be observed in the region of 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the n-propyl group would be seen just below 3000 cm⁻¹. The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region and may overlap with other absorptions. thermofisher.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The this compound molecule contains a substituted benzene (B151609) ring, which is a chromophore. The presence of the nitro group and the ester functionality will influence the absorption maxima (λmax). It is expected to exhibit strong absorption in the UV region, likely with one or more λmax values between 200 and 400 nm, corresponding to π→π* and n→π* transitions of the aromatic system and the nitro group. This technique is also highly effective for quantitative analysis and purity assessment, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.

X-ray Crystallography for Solid-State Structural Determination in Related Compounds

While a crystal structure for this compound is not publicly available, X-ray crystallography of structurally related compounds, such as other nitro-substituted aromatics, provides valuable insights into the potential solid-state conformation and intermolecular interactions. For instance, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene reveals details about the packing and intermolecular forces in a nitro-containing organic molecule. researchgate.net

Q & A

Basic: How can researchers optimize the synthesis of n-propyl 5-fluoro-2-nitrobenzoate to maximize yield and purity?

Methodological Answer:
Synthesis optimization typically involves:

  • Esterification Control : React 5-fluoro-2-nitrobenzoic acid with n-propanol under acid catalysis (e.g., sulfuric acid) at reflux. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
  • Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the ester. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
  • Yield Improvement : Pre-dry reagents with molecular sieves and employ inert atmosphere (N₂/Ar) to minimize side reactions like hydrolysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify propyl ester signals (e.g., triplet at ~0.9 ppm for CH₃, multiplet at ~4.2 ppm for OCH₂) and aromatic protons (split by fluorine and nitro groups) .
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹), nitro group (~1520 cm⁻¹), and C-F stretch (~1250 cm⁻¹) .
  • MS (ESI/HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: 242.06) and fragmentation patterns (e.g., loss of propoxy group) .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The nitro group at the ortho position:

  • Activates the Aromatic Ring : Enhances electrophilicity at the para position (relative to nitro), facilitating substitution reactions (e.g., SNAr with amines or thiols) .
  • Directs Regioselectivity : Fluorine’s meta-directing effect competes; computational modeling (DFT) is recommended to predict dominant reaction sites .
  • Experimental Validation : Use competition experiments with model nucleophiles (e.g., aniline vs. thiophenol) under controlled pH and solvent conditions (DMF, 60°C) .

Advanced: What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature?

Methodological Answer:

  • Controlled Stability Studies : Incubate the compound in buffers (pH 2–10, 25–60°C) and monitor degradation via HPLC. Compare half-lives to identify critical instability thresholds (e.g., rapid hydrolysis above pH 9) .
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., 5-fluoro-2-nitrobenzoic acid from ester hydrolysis) .
  • Data Reconciliation : Statistically analyze batch-to-batch variability (ANOVA) and adjust storage recommendations (e.g., –20°C, desiccated) .

Advanced: How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Fluorescence Quenching Assays : Test binding to enzymes (e.g., esterases) by monitoring intrinsic tryptophan fluorescence changes upon compound addition .
  • Kinetic Studies : Determine inhibition constants (Kᵢ) using Michaelis-Menten plots under varied substrate concentrations .
  • Molecular Docking : Simulate binding poses with software like AutoDock Vina, focusing on nitro/fluorine interactions with active-site residues .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Selection : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:5) for slow crystallization. Avoid chlorinated solvents due to nitro group reactivity .
  • Temperature Gradient : Dissolve compound at 60°C, then cool to 4°C overnight for crystal formation .
  • Purity Check : Validate via melting point (literature comparison) and XRD for polymorph identification .

Advanced: How does the fluorine substituent affect the compound’s metabolic stability in in vitro models?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare t₁/₂ values to non-fluorinated analogs .
  • CYP450 Inhibition Screening : Test against major isoforms (CYP3A4, 2D6) to assess drug-drug interaction risks .
  • Isotope Labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways (e.g., esterase-mediated hydrolysis) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (Ar) at –20°C. Desiccants (silica gel) prevent moisture-induced hydrolysis .
  • Handling : Use gloveboxes for hygroscopic reactions. Avoid prolonged exposure to light (UV degradation risk) .

Advanced: Can computational methods predict the environmental toxicity of this compound?

Methodological Answer:

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) based on nitro/fluorine substituents .
  • Experimental Cross-Validation : Perform Daphnia magna or algal growth inhibition assays to compare with computational predictions .

Advanced: How do steric effects of the n-propyl group impact the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

  • LogP Determination : Measure octanol/water partitioning to assess lipophilicity (expected LogP ~2.5) .
  • Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Compare with methyl or ethyl analogs to isolate propyl’s steric contribution .

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